molecular formula C22H27N3O3 B6022963 7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6022963
M. Wt: 381.5 g/mol
InChI Key: UAFVETCLIYINAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. It was initially developed as an antihistamine drug in Russia in the 1980s, but later studies revealed its potential as a neuroprotective agent.

Mechanism of Action

The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve multiple targets in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including acetylcholine, serotonin, and dopamine. It also appears to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It also appears to reduce neuronal cell death and enhance synaptic plasticity in these models. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its well-established safety profile in humans. It has been used as an antihistamine drug in Russia for several decades and has been shown to be well-tolerated at therapeutic doses. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several potential future directions for research on 7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. For example, it has been shown to enhance the efficacy of memantine, another drug used to treat Alzheimer's disease. Another area of interest is its potential use in the treatment of other neurological disorders, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Finally, further research is needed to fully understand the mechanism of action of this compound and to identify its specific targets in the brain.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 2,3-dimethoxybenzaldehyde with 2-aminopyridine to form the corresponding Schiff base. This is then reduced with sodium borohydride to obtain the intermediate amine, which is cyclized with phosgene to form the final product.

Scientific Research Applications

7-(2,3-dimethoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce neuronal cell death, and enhance synaptic plasticity in animal models of these disorders.

properties

IUPAC Name

7-[(2,3-dimethoxyphenyl)methyl]-2-pyridin-2-yl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-27-18-8-5-7-17(20(18)28-2)15-24-13-6-10-22(21(24)26)11-14-25(16-22)19-9-3-4-12-23-19/h3-5,7-9,12H,6,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFVETCLIYINAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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